molecular formula C8H6BrN3 B1289182 2-bromo-6-(1H-imidazol-1-yl)pyridine CAS No. 463336-62-1

2-bromo-6-(1H-imidazol-1-yl)pyridine

Cat. No. B1289182
CAS RN: 463336-62-1
M. Wt: 224.06 g/mol
InChI Key: WVRRNPCZPYDPPW-UHFFFAOYSA-N
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Description

“2-bromo-6-(1H-imidazol-1-yl)pyridine” is a chemical compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest due to their broad range of chemical and biological properties . The synthesis of “2-bromo-6-(1H-imidazol-1-yl)pyridine” specifically is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of “2-bromo-6-(1H-imidazol-1-yl)pyridine” includes a pyridine ring, an imidazole ring, and a bromine atom .

Scientific Research Applications

Antibacterial Applications

2-Bromo-6-(1H-imidazol-1-yl)pyridine derivatives have been studied for their antibacterial properties. These compounds can be synthesized to target a variety of bacterial strains, potentially offering new avenues for treating bacterial infections resistant to current antibiotics .

Antimycobacterial Activity

The compound’s derivatives have shown promise in combating Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. Researchers have synthesized various derivatives and evaluated their anti-tubercular activity, measuring minimum inhibitory concentrations to assess efficacy .

Anti-inflammatory Properties

Imidazole-containing compounds like 2-bromo-6-(1H-imidazol-1-yl)pyridine have been reported to exhibit anti-inflammatory effects. This makes them potential candidates for the development of new anti-inflammatory drugs .

Antitumor Potential

The structural motif of imidazole is present in many compounds with known antitumor properties. Derivatives of 2-bromo-6-(1H-imidazol-1-yl)pyridine could be synthesized and tested for their ability to inhibit the growth of cancer cells .

Antidiabetic Activity

Imidazole derivatives are also being explored for their potential use in treating diabetes. The compound’s ability to modulate biological pathways related to diabetes is of significant interest in the development of new therapeutic agents .

Antiviral Uses

The imidazole ring is a common feature in many antiviral drugs. Derivatives of 2-bromo-6-(1H-imidazol-1-yl)pyridine could be designed to interfere with viral replication processes, offering a pathway to new treatments for viral infections .

These applications highlight the versatility of 2-bromo-6-(1H-imidazol-1-yl)pyridine in scientific research and its potential to contribute to the development of new drugs across various therapeutic fields. The compound’s ability to be modified and its inherent biological activity make it a valuable synthon in medicinal chemistry. For further detailed exploration of each application, including synthesis methods and biological assays, the full texts of the referenced scientific articles provide extensive information .

Future Directions

Imidazole derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Future research may focus on exploring the potential applications of “2-bromo-6-(1H-imidazol-1-yl)pyridine” in various fields, including medicinal chemistry.

properties

IUPAC Name

2-bromo-6-imidazol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRRNPCZPYDPPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623310
Record name 2-Bromo-6-(1H-imidazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

463336-62-1
Record name 2-Bromo-6-(1H-imidazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 2,6-dibromopyridine (2.0 g, 8.3 mmol) and imidazole sodium salt (1.0 g, 10.5 mmol) in dimethylsulfoxide (10 ml) was heated at 100° C. for 36 h. After cooling to ambient temperature the reaction was diluted with water and extracted into dichloromethane. Combined organic extracts were washed with water and saturated brine then dried over magnesium sulfate, filtered and evaporated in vacuo to give a solid. Purification by chromatography on silica gel eluting with dichloromethane, then dichloromethane containing 5% methanol, gave 2-bromo-6-(1H-imidazol-1-yl)pyridine (0.18 g) as an off-white solid: δH (400 MHz, CDCl3) 7.20 (1H, m), 7.32 (1H, d, J 8), 7.47 (1H, d, J 8), 7.62 (1H, m), 7.68 (1H, dd, J 8 and 8), 8.35 (1H, s); m/z (ES+) 224/226 (M++H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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